Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate
Overview
Description
Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate is a compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and applications in medicinal chemistry. The compound is structurally related to various quinoline derivatives that have been synthesized and studied for their potential applications and chemical properties.
Synthesis Analysis
The synthesis of quinoline derivatives often involves cyclization reactions and functional group transformations. For instance, the synthesis of pyrimido[4,5-b]indoles and diethyl 4-hydroxyquinoline-2,3-dicarboxylate from ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate involves intramolecular cyclization and the use of acyl azide and isocyanate functionalities . Similarly, the preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives from 2-aminobenzoic acids includes a cyclocondensation step . An unexpected synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate was achieved through a Friedländer reaction, demonstrating the versatility of quinoline derivatives as building blocks .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a benzene ring fused to a pyridine ring. Substituents on the quinoline core, such as chloro, methoxy, and carboxylate groups, can significantly influence the chemical behavior and properties of these compounds. For example, the presence of halogen substituents has been studied using NMR spectroscopy, providing insights into the electronic effects and molecular conformations of halogenated 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylates .
Chemical Reactions Analysis
Quinoline derivatives undergo various chemical reactions, including esterification, acyl-chlorination, decarboxylation, and cyclopropylamine replacement, as seen in the preparation of 1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate . The reactivity of ethyl 1-alkyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates with phosphorus oxychloride has been studied, leading to chlorination and dealkylation side reactions . Additionally, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline involves cyclization, nitration, and chlorination steps .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The introduction of substituents such as chloro, methoxy, and nitro groups can affect the compound's solubility, melting point, and reactivity. The study of ethyl 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylate and its halogenated derivatives using NMR spectroscopy provides valuable data on their chemical shifts and coupling constants, which are indicative of their electronic environment . The synthesis methods and reaction conditions also play a crucial role in determining the yield and purity of these compounds, as exemplified by the high-yield synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline .
Safety And Hazards
properties
IUPAC Name |
ethyl 4-chloro-8-methoxyquinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c1-3-18-13(16)9-7-15-12-8(11(9)14)5-4-6-10(12)17-2/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOZDELEERNECG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70307937 | |
Record name | ethyl 4-chloro-8-methoxyquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70307937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate | |
CAS RN |
27568-05-4 | |
Record name | 3-Quinolinecarboxylic acid, 4-chloro-8-methoxy-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27568-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 196906 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027568054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 27568-05-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196906 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 4-chloro-8-methoxyquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70307937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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